Cas no 1260604-09-8 ((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid)

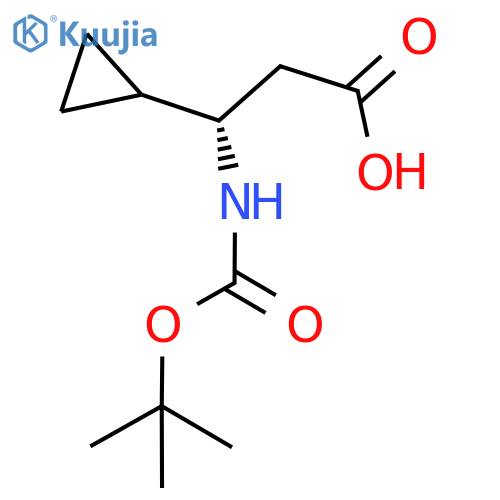

1260604-09-8 structure

商品名:(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid

CAS番号:1260604-09-8

MF:C11H19NO4

メガワット:229.27286362648

MDL:MFCD06228077

CID:4565432

PubChem ID:40418735

(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid 化学的及び物理的性質

名前と識別子

-

- RARECHEM LK TD 0021

- (S)-3-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPROPYL-PROPIONIC ACID

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid

- (S)-3-(Boc-amino)-3-cyclopropylpropanoic acid

- (S)-3-(tert-butoxycarbonylamino)-3-cyclopropylpropanoic acid

- Cyclopropanepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βS)-

- (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic ac

- (3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid

- (S)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

- CS-0055979

- (3S)-3-(Boc-amino)-3-cyclopropyl-propanoic acid

- (3S)-3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- SCHEMBL17938534

- (3S)-3-[(tert-butoxycarbonyl)amino]-3-cyclopropylpropanoic acid

- (3S)-3-(Boc-amino)-3-cyclopropylpropanoic acid

- EN300-1286771

- 1260604-09-8

- PS-16279

- (3S)(c)\\3(c)\\{[(tert(c)\\butoxy)carbonyl]amino}(c)\\3(c)\\cyclopropylpropanoicacid

- MFCD06228077

- D96613

-

- MDL: MFCD06228077

- インチ: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1

- InChIKey: VGEUFFPHZNVSKU-QMMMGPOBSA-N

- ほほえんだ: C([C@@H](C1CC1)NC(OC(C)(C)C)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 229.13140809g/mol

- どういたいしつりょう: 229.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 75.6Ų

(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126619-1g |

(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid |

1260604-09-8 | 98% | 1g |

¥3131.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1053128-1G |

(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid |

1260604-09-8 | 97% | 1g |

$400 | 2024-07-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00973960-250mg |

(S)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid |

1260604-09-8 | 98% | 250mg |

¥1065.0 | 2023-04-04 | |

| Enamine | EN300-1286771-50mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid |

1260604-09-8 | 95.0% | 50mg |

$245.0 | 2023-10-01 | |

| Enamine | EN300-1286771-500mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid |

1260604-09-8 | 95.0% | 500mg |

$824.0 | 2023-10-01 | |

| Aaron | AR01DVU0-250mg |

(S)-3-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPROPYL-PROPIONIC ACID |

1260604-09-8 | 97% | 250mg |

$111.00 | 2025-02-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3021-100mg |

(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid |

1260604-09-8 | 97% | 100mg |

¥672.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3021-1g |

(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid |

1260604-09-8 | 97% | 1g |

¥2237.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3021-5g |

(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid |

1260604-09-8 | 97% | 5g |

¥6711.0 | 2024-04-25 | |

| Aaron | AR01DVU0-100mg |

(S)-3-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPROPYL-PROPIONIC ACID |

1260604-09-8 | 97% | 100mg |

$78.00 | 2025-02-09 |

(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

1260604-09-8 ((3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260604-09-8)(3S)-3-(tert-butoxycarbonylamino)-3-cyclopropyl-propanoic acid

清らかである:99%

はかる:1g

価格 ($):336.0